Lipophilicity Elevation: LogP Increase of ~0.5–0.7 Units Over the n-Butyl Analog
The target compound exhibits a predicted LogP of 2.52 (XLOGP3), as reported on the supplier's specification sheet . The closest linear analog, 1-butyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS 1152839-13-8), has a predicted LogP of approximately 1.8–2.0 based on the difference of two methylene units and absence of branching (ΔLogP est. +0.5–0.7 for the target) . This LogP increase is attributable to the 3,3-dimethyl branching, which adds hydrophobic surface area without extending the chain length. In drug-like chemical space, a LogP shift of this magnitude is sufficient to alter passive membrane permeability, plasma protein binding, and volume of distribution by factors of 2- to 5-fold [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 (XLOGP3 predicted) |
| Comparator Or Baseline | 1-Butyl-3,5-dimethyl-1H-pyrazol-4-amine: LogP est. 1.8–2.0 (predicted by structural analogy); 1H-Pyrazol-4-amine, N-(3,3-dimethylbutyl)- (CAS 1310308-65-6): LogP not available but lacks 3,5-dimethyl groups (lower lipophilicity expected) |
| Quantified Difference | ΔLogP ≈ +0.5–0.7 vs. n-butyl analog |
| Conditions | Computational prediction (XLOGP3); no experimental shake-flask LogP data identified for either compound |
Why This Matters
Higher LogP directly impacts compound handling (DMSO solubility), assay compatibility, and predicted oral absorption; researchers must account for these differences when designing SAR studies or selecting compounds for in vivo evaluation.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
